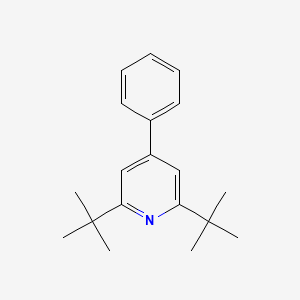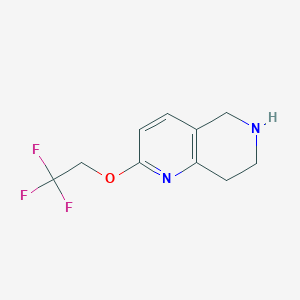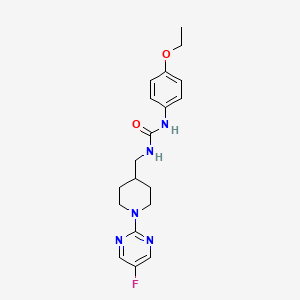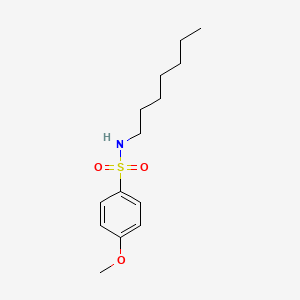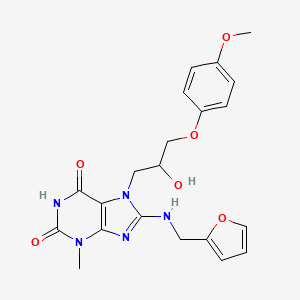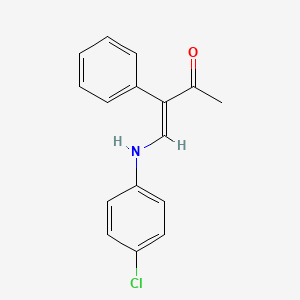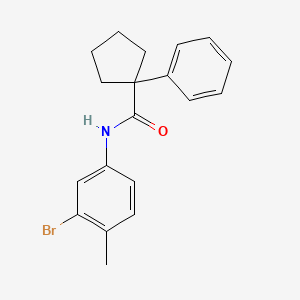
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromo-methylphenyl group, a phenylcyclopentyl group, and a formamide group . The molecular weight of this compound is 358.279 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Scientific Research Applications
Synthesis and Catalysis
Formamide derivatives are pivotal in the development of synthetic methodologies. The synthesis of 1-formyl-1,2-dihydroquinolines through a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides illustrates the utility of formamides in generating complex heterocyclic structures, a cornerstone in drug discovery and materials science (Kobayashi et al., 1995). Similarly, the carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides as an amide source represents an advancement in palladium-catalyzed reactions, reducing the reliance on toxic carbon monoxide gas and opening pathways for safer synthetic processes (Sawant et al., 2011).
Green Chemistry and Environmental Considerations
The development of green solvents and reactions is crucial for sustainable chemistry. N-formylmorpholine, for example, has been evaluated for its use as a green solvent in the synthesis of organic compounds, highlighting the role of formamides in enhancing the environmental friendliness of chemical processes (Ghasemi, 2018).
Advanced Materials and Ligand Design
Formamide derivatives play a role in the design of ligands for catalysis and materials science. The synthesis of metalphosphinates containing bridging formamide ligands showcases the application of formamide derivatives in constructing polymeric compounds with potential applications in catalysis, magnetic materials, and optoelectronics (Betz & Bino, 1988).
Pharmacological Research
While avoiding specifics on drug use and dosage, formamide derivatives have been investigated for their biological activities, such as antimicrobial properties. For example, the study on molecular docking and Hirshfeld surface analysis of a formamide derivative explores its moderate antimicrobial agent potential, contributing to the understanding of structure-function relationships in drug design (Malek et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPHUSNVOCYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)
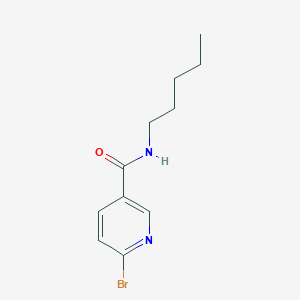
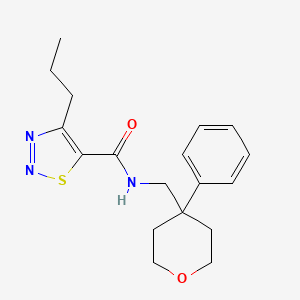
![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)

